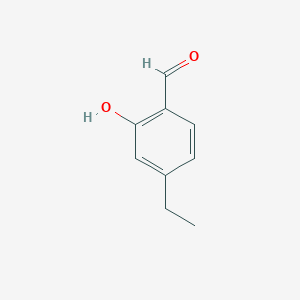

4-Ethylsalicylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLSRUKZUYUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437026 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161876-64-8 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethylsalicylaldehyde and Its Analogues

Strategies for Substituted Salicylaldehyde (B1680747) Synthesis

The introduction of various functional groups onto the salicylaldehyde scaffold requires robust and selective synthetic methods. The reactivity of the aromatic ring is influenced by the resident hydroxyl and aldehyde groups, necessitating carefully designed strategies to achieve desired substitution patterns.

Anhydro Dimer Intermediates in Salicylaldehyde Derivatization

A significant challenge in the derivatization of salicylaldehydes is the potential for undesired side reactions involving the phenol (B47542) and aldehyde functionalities. google.com A strategic approach to overcome this involves the formation of anhydro dimer intermediates. google.com This method proceeds by dehydrating a salicylaldehyde to form a dimeric acetal, which effectively protects the reactive aldehyde and hydroxyl groups. google.com

Once the anhydro dimer is formed, various chemical transformations, such as alkylation, can be performed on the aromatic rings. google.com Following the desired modifications, hydrolysis of the dimer regenerates the salicylaldehyde derivatives, now bearing the new substituents. google.com This strategy allows for chemical manipulations that might otherwise be incompatible with the free hydroxyl and aldehyde groups. google.com

Targeted Functionalization Approaches

Targeted functionalization is crucial for synthesizing specific salicylaldehyde analogues. One powerful strategy is the use of directing groups to control regioselectivity in C-H activation reactions. nih.govd-nb.info The aldehyde group itself can act as a removable directing group, facilitating functionalization at specific positions on the aromatic ring. nih.govd-nb.info For instance, a domino oxidation/arylation/protodecarboxylation sequence can transform salicylaldehydes into meta-arylated phenol derivatives. nih.govd-nb.info

Transition metal-catalyzed cross-coupling reactions are also pivotal for introducing a wide array of substituents. For example, palladium-catalyzed reactions are commonly employed for creating carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, rhodium(III) and iridium(III)-catalyzed C-H activation and annulation of salicylaldehydes with fluorinated vinyl tosylates provide a pathway to substituted chromones. rsc.org These methods offer high efficiency and functional group tolerance, enabling the synthesis of a diverse library of salicylaldehyde derivatives. acs.orgrsc.org

| Functionalization Method | Reagents/Catalyst | Outcome | Reference |

| Domino Oxidation/Arylation/Protodecarboxylation | Palladium catalyst | meta-arylated phenols | nih.govd-nb.info |

| C-H Activation/Annulation | CpIr(III) or CpRh(III) catalyst, fluorovinyl tosylates | Substituted chromones | rsc.org |

| Cross-Coupling Reactions | Palladium catalyst | Aryl amination, Suzuki coupling | acs.org |

Green Chemistry Approaches in Salicylaldehyde Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of salicylaldehydes to minimize environmental impact and enhance sustainability. These approaches focus on the use of eco-friendly catalysts, alternative reaction media, and renewable starting materials.

Eco-friendly Catalytic Systems for Salicylaldehyde Synthesis

The development of environmentally benign catalytic systems is a cornerstone of green salicylaldehyde synthesis. Ionic liquids (ILs) have emerged as valuable reaction media and catalysts. nih.govacs.org For example, imidazolium (B1220033) sulfonates have been used to catalyze the multicomponent reaction between salicylaldehyde and ethyl cyanoacetate (B8463686) to form chromenes. nih.govacs.org Basic ionic liquids like [BMIM]OH can also act as both catalyst and solvent in reactions such as the Gewald synthesis of 2-aminothiophenes from salicylaldehyde derivatives. mdpi.com

Heterogeneous catalysts are another important class of eco-friendly systems. A nano-scale copper@salicylaldehyde-modified-chitosan (Cu@Sal-CS) catalyst has been developed for C-O and C-N oxidative coupling reactions. nih.gov This catalyst is synthesized via a green, solvent-free method and is recoverable and reusable. nih.gov Additionally, catalysts like 5% Co/OMS-2 have shown high activity and selectivity in the oxidation of o-cresol (B1677501) to salicylaldehyde under mild conditions using molecular oxygen. researchgate.net The use of water as a solvent in many of these catalytic systems further enhances their green credentials. mdpi.comacademie-sciences.fr

| Catalytic System | Reaction Type | Advantages | Reference |

| Imidazolium Sulfonates | Multicomponent reactions | Reaction media and catalyst | nih.govacs.org |

| [BMIM]OH | Gewald synthesis | Catalyst and solvent | mdpi.com |

| Cu@Sal-CS | Oxidative coupling | Heterogeneous, reusable | nih.gov |

| 5% Co/OMS-2 | Oxidation of o-cresol | High activity and selectivity | researchgate.net |

| Water | Various | Green solvent | mdpi.comacademie-sciences.fr |

Solvent-Free and Mechanochemical Methods

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free and mechanochemical approaches offer significant advantages in this regard. rsc.orgacs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of Schiff bases from salicylaldehyde derivatives and primary amines. nih.govresearchgate.net These reactions are often performed by grinding the reactants together in a ball mill, leading to high yields with minimal or no solvent. rsc.orgnih.gov

One-pot mechanochemical synthesis has also been used to prepare metal complexes of salen and salophen ligands directly from 3-ethoxysalicylaldehyde, an appropriate diamine, and a metal salt, avoiding the need to isolate the ligand intermediate. bohrium.com This solvent-free approach is not only environmentally friendly but also can be more efficient in terms of time and resources compared to traditional solution-based methods. acs.orgbohrium.com

| Method | Reactants | Product | Advantages | Reference |

| Mechanochemical Grinding | Salicylaldehyde derivatives, primary amines | Schiff bases | Solvent-free, high yield | nih.govresearchgate.net |

| One-pot Mechanosynthesis | 3-ethoxysalicylaldehyde, diamine, metal salt | Salen/Salophen metal complexes | Solvent-free, one-pot, efficient | bohrium.com |

Bio-renewable Feedstocks and Pathways in Salicylaldehyde Synthesis

Utilizing bio-renewable feedstocks is a critical aspect of sustainable chemical production. Lignin, a major component of woody biomass, can be depolymerized to yield platform chemicals like vanillin, which can then be used in natural product synthesis. rsc.org While not a direct route to 4-Ethylsalicylaldehyde, this demonstrates the principle of using biomass-derived building blocks.

Another approach involves using naturally derived catalysts. For instance, chickpea leaf exudates, which contain organic acids like malic and citric acid, have been used as a Brønsted acid type bio-catalyst for Knoevenagel condensation and tandem reactions involving salicylaldehyde. researchgate.net Furthermore, chitosan (B1678972), a biopolymer derived from chitin, has been used as a support for catalysts, such as the previously mentioned Cu@Sal-CS system. nih.gov The development of biocatalytic processes, for example using enzymes like transketolase to upgrade components of sugar beet pulp, also points towards future pathways for producing valuable chemicals from renewable resources. ucl.ac.uk

Synthetic Routes to Ethyl-Substituted Phenols and Related Salicylaldehyde Precursors

The synthesis of ethyl-substituted phenols, which are key precursors to this compound and its analogs, presents unique challenges. Traditional methods such as Friedel-Crafts alkylation of phenols often suffer from poor regioselectivity and harsh reaction conditions. acs.org The hydroxyl group of the phenol can coordinate with the Lewis acid catalyst, deactivating the ring and hindering the desired alkylation. acs.org

A significant advancement in this area is the selective hydrodeoxygenation of hydroxyacetophenones. This method provides a versatile pathway to produce valuable substituted ethylphenols from readily available starting materials. acs.orgd-nb.info For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (FeRu@SILP) have demonstrated high activity and stability for this transformation across a broad range of substrates without the need for acidic co-catalysts. acs.orgd-nb.info This approach offers a more controlled and efficient route to ethyl-substituted phenols compared to classical methods. acs.org

Another approach involves the vapor-phase alkylation of phenol with ethanol (B145695) over modified zeolite catalysts, such as CeZSM-5. bohrium.com This method can produce a mixture of o- and p-ethylphenol, along with other byproducts. bohrium.com The reaction conditions, including temperature and reactant mole ratios, can be optimized to maximize the selectivity for the desired p-ethylphenol isomer. bohrium.com For the synthesis of m-alkylphenols, which cannot be readily prepared by direct alkylation due to the ortho- and para-directing effects of the hydroxyl and alkyl groups, alternative strategies starting from resorcinol (B1680541) have been explored. beilstein-journals.org

The ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol offers a mild and highly efficient protocol for the synthesis of substituted phenols in general. kaist.ac.kr This method is scalable and can be integrated into one-pot sequences for further functionalization. kaist.ac.kr

The following table summarizes various synthetic methodologies for obtaining ethyl-substituted phenols.

| Method | Substrates | Reagents/Catalyst | Key Features |

| Hydrodeoxygenation | Hydroxyacetophenone derivatives | FeRu@SILP | High activity and selectivity, avoids harsh acidic conditions. acs.orgd-nb.info |

| Vapor-Phase Alkylation | Phenol, Ethanol | Modified HZSM-5 (e.g., CeZSM-5) | Produces a mixture of isomers; selectivity can be optimized. bohrium.com |

| Friedel-Crafts Alkylation | Phenols | Lewis Acids | Challenging due to catalyst coordination with the hydroxyl group, often leading to poor selectivity. acs.org |

| From Resorcinol | Resorcinol derivatives | Grignard reagents on cyclohexanedione-1,3 | A route to m-alkylphenols. beilstein-journals.org |

| Ipso-hydroxylation | Arylboronic acids | H₂O₂ in Ethanol | Mild, efficient, and scalable for substituted phenols. kaist.ac.kr |

Formylation Reactions for Salicylaldehyde Scaffolds

The introduction of a formyl group ortho to the hydroxyl group of a phenol is a critical step in the synthesis of salicylaldehydes. Several classical and modern formylation reactions are employed for this purpose.

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, converting phenol to salicylaldehyde using chloroform (B151607) in a basic solution. beilstein-journals.org It is often advantageous due to its operational simplicity and avoidance of acidic or anhydrous conditions. beilstein-journals.org However, yields can be moderate, and the reaction may not be suitable for all substrates. beilstein-journals.org

The Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride to formylate aromatic compounds. researchgate.net A safer modification of this reaction replaces the highly toxic hydrogen cyanide with zinc cyanide. researchgate.net The related Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid, but it is not applicable to phenol and phenol ether substrates. researchgate.net

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent. researchgate.net Copper-mediated Duff reactions have been developed for the o-formylation of electron-rich phenols. researchgate.net

More contemporary methods offer improved regioselectivity and milder reaction conditions. The Casnati-Skattebøl ortho-formylation uses paraformaldehyde and a magnesium chloride-triethylamine system in THF. nih.gov This method provides exclusively ortho-formylation of phenols and naphthols with good to high yields and is applicable for large-scale preparations. nih.gov

The following table provides a comparison of different formylation reactions for the synthesis of salicylaldehyde scaffolds.

| Reaction | Formylating Agent | Catalyst/Conditions | Key Features |

| Reimer-Tiemann | Chloroform | Strong base (e.g., NaOH) | Avoids acidic/anhydrous conditions, but can have moderate yields. beilstein-journals.org |

| Gattermann | Hydrogen Cyanide (or Zn(CN)₂) | Lewis Acid (e.g., AlCl₃) | Effective for aromatic compounds; Zn(CN)₂ offers a safer alternative. researchgate.net |

| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., H₂SO₄), sometimes with metal mediation (e.g., Cu) | A classic method for formylation. researchgate.net |

| Casnati-Skattebøl | Paraformaldehyde | MgCl₂-Et₃N in THF | High regioselectivity for ortho-formylation, mild conditions, and good yields. nih.gov |

Enantioselective and Stereoselective Synthesis of Chiral Salicylaldehyde Derivatives

The development of enantioselective and stereoselective methods for the synthesis of chiral salicylaldehyde derivatives is crucial for accessing optically pure compounds with potential applications in catalysis and medicinal chemistry. These methods often involve the reaction of salicylaldehydes with various nucleophiles in the presence of a chiral catalyst.

Asymmetric amine catalysis has emerged as a powerful tool for these transformations. For instance, the reaction of salicylaldehyde with α,β-unsaturated aldehydes, catalyzed by chiral prolinol derivatives, can produce chiral 2-phenylchromenes with high enantioselectivity. researchgate.net The use of a tertiary amine-modified diarylpyrrolinol-TMS ether as a water-soluble and recyclable organocatalyst has also been reported for the synthesis of 2H-chromene derivatives. bohrium.com

Chiral Schiff base ligands derived from the condensation of substituted salicylaldehydes and chiral amino alcohols have been used to create chiral titanium complexes. These complexes have been successfully employed as catalysts in the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes, demonstrating that the substitution pattern on both the salicylaldehyde and the amino alcohol components influences the enantioselectivity. researchgate.net

Catalytic enantioselective [4+2] cycloaddition reactions of salicylaldehyde-derived acetals with enol ethers, facilitated by a conjugate-base-stabilized carboxylic acid (CBSCA) catalyst, can lead to the formation of polycyclic chromanes with high stereocontrol. beilstein-journals.orgnih.gov Similarly, intramolecular [4+2] cycloaddition reactions of o-quinonemethides, generated in situ from salicylaldehydes and unsaturated alcohols, can furnish tricyclic pyranobenzopyran skeletons with a trans-fused B/C ring in good yields. acs.org

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, has also been adapted for the stereoselective synthesis of tetrahydropyrans from salicylaldehydes. A chiral imidodiphosphoric acid has been shown to be an effective catalyst for the asymmetric Prins cyclization of salicylaldehyde with 3-methylbut-3-en-1-ol, yielding 4-methylenetetrahydropyrans with high enantioselectivity. kaist.ac.kr

The following table highlights selected enantioselective and stereoselective synthetic methods involving salicylaldehyde derivatives.

| Reaction Type | Reactants | Chiral Catalyst/Ligand | Product | Key Features |

| Asymmetric Amine Catalysis | Salicylaldehyde, α,β-Unsaturated Aldehyde | Chiral Prolinol Derivatives | Chiral 2-Phenylchromenes | High enantioselectivity. researchgate.net |

| Asymmetric Cyanation | Aldehydes, Trimethylsilyl Cyanide | Chiral Schiff Base-Titanium Complex | Chiral Cyanohydrins | Enantioselectivity influenced by ligand structure. researchgate.net |

| [4+2] Cycloaddition | Salicylaldehyde Acetal, Enol Ether | Conjugate-Base-Stabilized Carboxylic Acid (CBSCA) | Polycyclic Chromanes | High stereocontrol. beilstein-journals.orgnih.gov |

| Intramolecular [4+2] Cycloaddition | Salicylaldehyde, Unsaturated Alcohol | - (In situ generation of o-quinonemethide) | Tricyclic Pyranobenzopyrans | trans-fused ring system. acs.org |

| Asymmetric Prins Cyclization | Salicylaldehyde, Homoallylic Alcohol | Chiral Imidodiphosphoric Acid | Chiral Tetrahydropyrans | High enantioselectivity. kaist.ac.kr |

Catalytic Applications of 4 Ethylsalicylaldehyde Derived Ligands and Systems

Design and Synthesis of Metal-Organic Ligands from Salicylaldehyde (B1680747) Derivatives

The strategic design of ligands derived from salicylaldehyde and its analogues, such as 4-Ethylsalicylaldehyde, is a cornerstone of modern catalytic research. These ligands offer a tunable platform to influence the electronic and steric properties of the resulting metal complexes, thereby controlling their catalytic behavior. The synthesis typically involves the condensation of the salicylaldehyde derivative with an appropriate amine or hydrazine, leading to the formation of Schiff bases or more complex macrocyclic structures. digitellinc.com

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely studied ligands in coordination chemistry. researchgate.netnih.gov Those derived from this compound are no exception. These ligands are typically bidentate or multidentate, coordinating to a metal ion through the phenolic oxygen and the imine nitrogen atoms. researchgate.net The electronic properties of the resulting metal complex can be fine-tuned by introducing various substituents on either the salicylaldehyde or the amine precursor. nih.gov

The coordination chemistry of these Schiff base ligands with various transition metals, such as copper, cobalt, nickel, and zinc, has been extensively investigated. digitellinc.com The resulting complexes exhibit a range of geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the ligands. researchgate.net These structural variations play a crucial role in determining the catalytic activity of the complexes. For instance, the formation of stable complexes with a specific geometry can create a chiral environment around the metal center, which is essential for asymmetric catalysis. nih.gov

Table 1: Examples of Schiff Base Ligands Derived from Salicylaldehyde Derivatives and their Metal Complexes

| Ligand Precursor (Salicylaldehyde Derivative) | Amine Precursor | Resulting Schiff Base Ligand | Metal Ion | Application |

| Salicylaldehyde | Aniline | N-salicylideneaniline | Cu(II) | Oxidation Catalyst |

| 4-(Diethylamino)salicylaldehyde | Aniline | 4-(Diethylamino)salicylideneaniline | Zn(II), Cd(II), Sn(II), Pb(II) | Antibacterial Agents researchgate.net |

| Salicylaldehyde | Ethylenediamine | Salen | Co(II) | Oxidation Catalyst researchgate.net |

| Substituted Pyridine (B92270) Aldehyde | Ethylenediamine | Pyridylimine | Cu(II), Co(II), Ni(II) | DNA Cleavage, Antibacterial digitellinc.com |

This table provides illustrative examples and is not exhaustive.

Beyond simple Schiff bases, this compound can serve as a building block for more intricate macrocyclic and supramolecular ligand architectures. rsc.org These structures are of particular interest in catalysis because they can encapsulate metal ions, providing a well-defined and stable coordination environment. chemistryviews.org The macrocyclic effect often leads to enhanced catalytic activity and selectivity compared to their open-chain analogues. rsc.org

The synthesis of these macrocycles often involves template reactions, where a metal ion directs the condensation of multiple salicylaldehyde and amine units to form the cyclic structure. squ.edu.om This approach allows for the construction of a wide variety of macrocyclic ligands with different ring sizes and donor atom compositions. chemistryviews.org Supramolecular assemblies, formed through non-covalent interactions, can also create complex catalytic systems where the substrate is brought into close proximity to the active metal center. rsc.org These systems can exhibit high catalytic activity and selectivity due to the cooperative effects of multiple metal centers and the robust nature of the macrocyclic framework. rsc.org

Homogeneous Catalysis Mediated by this compound Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a powerful tool in organic synthesis. uclouvain.benumberanalytics.com Complexes derived from this compound have emerged as effective homogeneous catalysts for a variety of transformations. The solubility of these complexes in common organic solvents facilitates their use in a wide range of reactions. numberanalytics.com

A significant area where this compound-derived complexes have shown great promise is in asymmetric catalysis. chimia.chnih.gov The development of chiral catalysts that can selectively produce one enantiomer of a chiral product is of paramount importance, particularly in the pharmaceutical industry. chimia.ch By incorporating chiral moieties into the Schiff base ligand, it is possible to create a chiral environment around the metal center. This chirality can be transferred to the substrate during the catalytic cycle, leading to the formation of an enantioenriched product. nih.gov

For instance, chiral Schiff base complexes have been successfully employed in enantioselective reactions such as the Henry reaction, where a nitroalkane is added to an aldehyde. nih.gov The design of the ligand, including the steric bulk and electronic properties of the substituents, is crucial for achieving high enantioselectivity. nih.govbeilstein-journals.org The development of new chiral ligands derived from this compound continues to be an active area of research, with the goal of expanding the scope of enantioselective transformations. nih.gov

Organometallic complexes, which contain a metal-carbon bond, are a cornerstone of modern organic synthesis. uclouvain.bersc.org this compound-derived ligands can be used to stabilize and modify the reactivity of organometallic species, enabling a wide range of catalytic transformations. tdx.catunl.pt These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. uclouvain.be

For example, palladium complexes bearing Schiff base ligands have been utilized in cross-coupling reactions, which are powerful methods for forming C-C bonds. libretexts.org The ligand plays a crucial role in the catalytic cycle by influencing the oxidative addition and reductive elimination steps. libretexts.org Furthermore, rhodium and ruthenium complexes with these ligands have been investigated for their catalytic activity in hydrogenation and hydroformylation reactions. uclouvain.be The ability to tune the ligand framework allows for the optimization of the catalyst's performance for specific substrates and reactions.

Heterogeneous Catalysis Utilizing this compound Derivatives

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. researchgate.netuclouvain.be Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue, allowing for easy catalyst recovery and reuse. youtube.comresearchgate.net this compound derivatives have been successfully immobilized on solid supports to create effective heterogeneous catalysts. researchgate.net

One common approach is to anchor the Schiff base complex onto a solid support such as silica (B1680970), alumina, or a polymer resin. researchgate.net This can be achieved by modifying the ligand with a functional group that can covalently bind to the support. The resulting supported catalysts often retain the high activity of their homogeneous counterparts while gaining the practical advantages of heterogeneity. For example, cobalt-salen complexes immobilized on montmorillonite (B579905) clay have been shown to be active catalysts for the oxidative carbonylation of aniline. researchgate.net

Another strategy involves the synthesis of metal-organic frameworks (MOFs) using salicylaldehyde-derived ligands. nih.govresearchgate.net MOFs are crystalline materials with a porous structure, where metal ions are linked by organic ligands. nih.gov By using a this compound-based dicarboxylic acid as the linker, it is possible to create a robust and porous framework with accessible catalytic sites. These MOF-based catalysts have shown promise in various reactions, including gas storage and separation, as well as catalysis. researchgate.netosti.gov The well-defined pore structure of MOFs can also lead to size- and shape-selective catalysis.

Surface Chemistry and Active Site Design in Heterogeneous Catalysis

The design of active sites is a foundational concept in heterogeneous catalysis, aiming to create specific surface locations where catalytic reactions occur with high efficiency and selectivity. iitm.ac.in Ligands derived from salicylaldehydes are instrumental in this pursuit, allowing for the construction of well-defined, single-site catalysts on inorganic supports. This approach bridges the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems.

The interaction of salicylaldehyde-derived ligands with a support material fundamentally alters the surface chemistry. For instance, when immobilized on silica, salicylaldehyde derivatives can be used to probe or create specific active sites. Studies using salicylaldehyde to interact with amine-functionalized silica have shown that the nature of the surface environment, particularly the presence of nearby silanol (B1196071) groups, dictates the formation of neutral imine versus charged zwitterionic iminium ion species. nih.gov This ability to control the acid-base properties at the catalyst surface is crucial for directing reaction mechanisms and product selectivity. nih.gov

In the context of advanced materials like metal-organic frameworks (MOFs), salicylaldehyde-based linkers are used to build the framework itself, creating catalysts with precisely defined, isolated active sites. In a two-dimensional MOF designed for the nitrogen reduction reaction (NRR), a salicylaldehyde-based linker creates an asymmetric coordination sphere around a molybdenum single-atom catalyst. rsc.org Density functional theory (DFT) calculations revealed that this specific coordination environment facilitates the activation of the N≡N triple bond by enabling charge transfer from the metal to the nitrogen molecule, a critical step in the catalytic cycle. rsc.org The 4-ethyl group on a salicylaldehyde ligand would further influence this process by modifying the electron density at the metal center, thereby fine-tuning the catalytic activity.

The active site in such heterogeneous systems is not merely the metal atom but the entire metal-ligand-support ensemble. The ligand dictates the coordination geometry and electronic state of the metal, while the support can induce strain or participate directly in the reaction through bifunctional acid-base cooperativity. nih.govresearchgate.net This integrated approach allows for the rational design of active sites with tailored properties for specific chemical transformations.

Immobilized Catalytic Systems

Immobilizing homogeneous catalysts, such as metal complexes of this compound-derived ligands, onto solid supports is a key strategy to enhance their practical utility. This process renders the catalyst heterogeneous, simplifying separation from the reaction mixture, improving thermal and chemical stability, and enabling continuous flow processes and catalyst recycling. oiccpress.comacs.org A variety of materials have been employed as supports, each offering different properties regarding surface area, porosity, and chemical functionality.

Common immobilization strategies include:

Covalent Anchoring: The ligand is chemically bonded to the support. This can be achieved by first functionalizing the support (e.g., with an amine) and then reacting it with a substituted salicylaldehyde to form a Schiff base directly on the surface. google.commdpi.com Alternatively, a pre-synthesized, functionalized salicylaldehyde derivative can be grafted onto the support material. acs.orgbohrium.com

Sol-Gel Encapsulation: A metal-salen complex precursor, functionalized with alkoxysilane groups, is co-polymerized with a silica source like tetraethoxysilane (TEOS). This entraps the catalyst within a porous silica matrix. acs.org

Deposition on Nanoparticles: Pre-formed catalyst complexes can be immobilized on the surface of functionalized nanoparticles, particularly magnetic nanoparticles (e.g., CoFe₂O₄@SiO₂), which allows for easy catalyst recovery using an external magnetic field. oiccpress.com

The choice of support and immobilization technique significantly impacts the catalyst's performance. Mesoporous silica (e.g., SBA-15) provides a high surface area and ordered pores, enhancing accessibility to the active sites. researchgate.net Polymeric supports, such as polystyrene-divinylbenzene resins, offer a non-polar environment and have been used to support manganese-salen complexes for enantioselective epoxidation. acs.org Natural biopolymers like chitosan (B1678972) have also been used as sustainable supports for palladium complexes linked via salicylaldehyde-based Schiff bases. mdpi.com

Below is a table summarizing various immobilized catalytic systems based on salicylaldehyde derivatives.

| Catalyst System | Support Material | Immobilization Method | Application | Reference(s) |

| Al(Salophen) | Amorphous Silica | Sol-gel encapsulation | Synthesis of cyclic carbonates from CO₂ and epoxides | acs.org |

| Co(III) Salen | Magnetic Nanoparticles (CoFe₂O₄@SiO₂) | Covalent attachment to silica-coated nanoparticles | Synthesis of di-indolyloxindoles | oiccpress.com |

| Mn(III) Salen | Polystyrene-DVB | Stagewise covalent synthesis on resin | Enantioselective epoxidation of olefins | acs.org |

| Ti-phenoxy-imine | Inorganic Oxide (Silica) | Covalent attachment via amino-functionalized support | Ethylene (B1197577) polymerization | google.com |

| Pd(II) Schiff Base | Chitosan | Schiff base formation on biopolymer | Suzuki cross-coupling | mdpi.com |

| Al(Salen) | Various (e.g., polymers) | - | Synthesis of cyclic carbonates | rsc.org |

These examples demonstrate the versatility of immobilizing salicylaldehyde-derived catalysts to create robust, recyclable, and efficient catalytic systems for a wide range of organic transformations. oiccpress.comacs.org

Photochemical and Electrochemical Catalysis with Salicylaldehyde Systems

Salicylaldehyde-derived metal complexes, particularly Salen-type complexes, are redox-active and possess favorable photophysical properties, making them suitable for applications in electrochemical and photochemical catalysis. researchgate.nettandfonline.com In these contexts, the complex can act as the primary catalyst that absorbs energy (light or electrical) or as a mediator that facilitates electron transfer.

In electrochemical catalysis , metal-salen complexes are widely used to modify electrode surfaces. tandfonline.com These modified electrodes can lower the overpotential required for various reactions. For example, cobalt-salen complexes have been shown to be effective precursors for electrocatalysts in the water oxidation reaction, a critical process for hydrogen production. acs.org Similarly, nickel and copper-salen complexes have been reported as electrocatalysts for the reduction of carbon dioxide (CO₂) into valuable C1 and C2 hydrocarbons. researchgate.net The salen ligand stabilizes the metal center in multiple oxidation states, allowing it to act as a relay for electrons between the electrode and the substrate, thereby facilitating the multi-electron transformations required for these reactions. rsc.org Iron-salen complexes demonstrate catalytic effects in the presence of dioxygen, where the electrochemical reduction of the Fe(III) complex to Fe(II) initiates a cycle that activates O₂ for substrate oxidation. mdpi.com

In photochemical catalysis , salicylaldehyde-derived Schiff base complexes can function as photosensitizers or as part of a larger photocatalytic system. When used as photosensitizers, they absorb light and transfer the energy to another molecule or initiate an electron transfer process. Polymeric metal complexes derived from salicylaldehyde have been investigated as dye sensitizers in dye-sensitized solar cells (DSSCs), where they are responsible for the initial light absorption. researchgate.net In other applications, metal-Schiff base complexes are used to modify the surface of semiconductor photocatalysts like titanium dioxide (TiO₂). This modification can enhance the degradation of organic pollutants by improving visible light absorption and promoting charge separation. bohrium.comciac.jl.cn Furthermore, nickel complexes with salicylaldehyde-derived ligands have been developed as molecular photocatalysts for hydrogen production from water, operating within a three-component system alongside a photosensitizer and a sacrificial electron donor. researchgate.net

Biocatalysis and Enzyme Mimicry with Salicylaldehyde Structures

The structural motifs found in salicylaldehyde derivatives have inspired the design of artificial enzyme mimics and have been integrated into biocatalytic and chemoenzymatic systems. researchgate.netacs.org This field leverages the high selectivity of enzymes while expanding their scope through synthetic catalytic structures.

Enzyme Mimicry: The well-defined coordination environment provided by salicylaldehyde-based ligands like Salen is analogous to the active sites of metalloenzymes. This has led to the development of synthetic catalysts that mimic enzyme function. A powerful strategy involves using porous materials like metal-organic frameworks (MOFs) to encapsulate these biomimetic complexes. acs.orgnih.gov The pores of the MOF act like the protein pocket of an enzyme, providing a confined environment that protects the active site, controls substrate access through size selectivity, and can facilitate reactions by bringing substrates into close proximity. acs.orgnih.gov For instance, MOFs have been designed with pores capable of accommodating salicylaldehyde molecules to catalyze condensation reactions, demonstrating how framework-based catalysts can mimic the substrate-binding and catalytic functions of enzymes. nih.gov

Biocatalysis and Chemoenzymatic Cascades: Salicylaldehyde and its derivatives can also be substrates in enzymatic reactions, often as part of a multi-step cascade process that combines chemical and biological catalysts. Chemoenzymatic cascades merge the versatility of synthetic catalysts with the unparalleled selectivity of enzymes to create efficient and sustainable routes to valuable chemicals. nih.govrsc.org A significant challenge in this area is the mutual incompatibility of the different catalyst types and their optimal operating conditions. rsc.org Despite these challenges, successful one-pot systems have been developed. For example, a photoenzymatic process has been reported for the oxidation of salicylaldehyde to salicylic (B10762653) acid, where the enzyme NahF catalyzes the oxidation while the necessary NAD⁺ cofactor is regenerated using a photocatalytic system involving a photosensitizer (eosin Y) and light. researchgate.net Such integrated systems highlight the potential for creating novel and efficient synthetic pathways by combining the distinct advantages of chemical, photo-, and biocatalysis. rsc.org

4 Ethylsalicylaldehyde in Advanced Materials Science

Supramolecular Assemblies Involving 4-Ethylsalicylaldehyde Derivatives

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. Salicylaldehyde (B1680747) derivatives are particularly adept in this field due to their ability to form hydrogen bonds and participate in Schiff base condensation reactions, leading to the creation of intricate and functional assemblies.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The salicylaldehyde moiety is a common component in host systems designed for anion recognition.

Detailed research has shown that tripodal receptors based on salicylaldehyde derivatives can act as colorimetric probes for anions. mdpi.com The hydroxyl (-OH) group acts as a hydrogen-bond donor recognition site, while a chromophore integrated into the molecule signals the binding event through a visible color change. mdpi.com The introduction of different substituents onto the salicylaldehyde ring allows for the fine-tuning of binding affinity and selectivity. mdpi.com For instance, derivatives with electron-withdrawing groups exhibit a strong binding ability for acetate (B1210297) anions. mdpi.com Similarly, salicylaldehyde imine derivatives have been synthesized for the selective detection of fluoride (B91410) and cyanide. cdnsciencepub.com The formation of the host-guest complex, typically in a 1:1 ratio, can be monitored by visual observation, UV-visible spectroscopy, and 1H NMR titration. mdpi.com

In another example of host-guest chemistry, salicylaldehyde itself can act as a guest molecule. It has been shown to form a complex with a water-soluble cationic pillar chemistryviews.orgarene, which acts as the host. acs.org This interaction can induce changes in the fluorescent properties of the system, demonstrating the potential for creating sensory materials. acs.org The design of a salicylaldehyde derivative bearing multiple pyridine (B92270) arms created a "socket"-like molecule capable of "plugging" in various anions, showcasing a sophisticated method for tuning molecular properties through host-guest interactions. researchgate.net

Table 1: Anion Recognition by Salicylaldehyde Derivatives

| Receptor Type | Target Anion(s) | Detection Method | Reference |

|---|---|---|---|

| Tripodal Salicylaldehyde Derivatives | Acetate (AcO⁻) | Colorimetric, UV-Vis | mdpi.com |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The Schiff base reaction, a condensation reaction between the aldehyde group of salicylaldehyde and a primary amine, is a powerful tool for creating molecules that can then self-assemble.

For example, salicylaldehyde azine derivatives have been used as aggregation-induced emission (AIE) fluorescent groups within supramolecular polymers. bohrium.com These polymers are constructed through host-guest interactions involving pillararenes, and the self-assembly process leads to materials with strong fluorescence, which can be used for chemical sensing. bohrium.com In a different approach, the reaction between enantiomerically pure, complex salicylaldehyde derivatives and diamine linkers can lead to the self-assembly of giant, chiral cubic cages. chemistryviews.org The formation of these intricate structures is governed by the solvent used, highlighting the delicate balance of forces involved in self-organization. chemistryviews.org Furthermore, zinc (II) complexes of salicylaldehyde hydrazone have been shown to self-assemble under solvothermal conditions, yielding materials that exhibit reversible mechanochromic luminescence—a change in light emission upon mechanical grinding. acs.org

Mechanically interlocked molecular architectures (MIMAs) are molecules where components are linked topologically, like links in a chain, rather than by covalent bonds. wikipedia.org Examples include catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle with bulky stoppers). wikipedia.org The synthesis of these molecules often relies on templated reactions where non-covalent interactions pre-organize the components before the final covalent bond formation that traps the structure.

Salicylaldehyde derivatives play a crucial role in certain strategies for synthesizing MIMAs. They have been used in the "stoppering" reactions to create rotaxanes. nih.gov In this process, a macrocycle (the ring) is threaded onto a linear molecule (the axle) that has reactive ends, such as a terminal amine. The final step involves reacting these amines with a bulky molecule to create stoppers that are too large to pass through the ring, thus locking the structure. Salicylaldehyde derivatives serve as efficient reagents for this stoppering step. nih.gov

An even more complex example is the solvent-controlled formation of a quadruply interlocked catenane. chemistryviews.org This structure consists of two giant chiral salicylimine cages that are interlocked four times. chemistryviews.org The formation of this highly complex MIMA from its constituent salicylaldehyde and amine building blocks demonstrates the power of Schiff base chemistry in constructing topologically non-trivial molecules. chemistryviews.org

Polymer Chemistry Applications of Salicylaldehyde Derivatives

The unique reactivity of the salicylaldehyde functional group makes it a valuable component in polymer chemistry. It can be incorporated as a monomer to build functional polymer chains or used to create dynamic cross-links that impart responsive properties to materials.

Functional polymers are macromolecules that possess specific chemical groups, giving them unique and desirable properties. Salicylaldehyde derivatives can be designed as monomers to introduce these functionalities directly into a polymer backbone.

A key application is in the field of sensor technology. For instance, a salicylaldehyde hydrazone derivative containing an isonicotinic moiety was designed as an AIE-active monomer. bohrium.comacs.org This monomer exhibits weak fluorescence on its own but becomes highly emissive upon coordination with specific metal ions, such as Zn²⁺. bohrium.comacs.org This process, termed coordination polymerization-induced emission (CPIE), occurs as the binding of the metal ion restricts the intramolecular rotation of the monomer units within the resulting coordination polymer, activating the AIE effect. acs.org This strategy allows for the creation of highly sensitive and selective "turn-on" fluorescent sensors for detecting metal ions in biological and environmental samples. bohrium.com The limit of detection for Zn²⁺ using such a system has been reported to be as low as 2.8 × 10⁻⁷ M. acs.org

Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt their structure in response to external stimuli. These materials, often called covalent adaptable networks (CANs) or vitrimers, can exhibit properties like self-healing, recyclability, and shape-memory behavior. nih.govmdpi.com The imine bond formed from the condensation of a salicylaldehyde and an amine is a prime example of a dynamic covalent bond, as it can break and reform, allowing the polymer network to rearrange.

Researchers have synthesized linear prepolymers through the formation of imine bonds between diamines and bifunctional salicylaldehyde derivatives. acs.org These prepolymers can then be cross-linked to form dynamic covalent polymer networks. acs.org By incorporating additional non-covalent interactions, such as the hydrogen-bonding ureido-pyrimidinone (UPy) units, "double dynamic" networks can be created. acs.org These materials combine two types of reversible interactions, offering multiple levels of dynamicity and tunability. The introduction of these dynamic cross-links can significantly alter the material's properties, as seen by changes in the glass transition temperature (Tg).

Table 2: Effect of UPy-Amine Cross-linker on Glass Transition Temperature (Tg) of a Dynamic Imine-Based Polymer

| Sample | UPy-amine content (mol %) | Tg (°C) | Reference |

|---|---|---|---|

| Prepolymer | 0 | -53 | acs.org |

| Network 1 | 2.5 | -45 | acs.org |

| Network 2 | 5 | -41 | acs.org |

Furthermore, salicylaldehyde-modified molecules have been used to create dual cross-linked silicone elastomers. rsc.org In these materials, the network is held together by both dynamic covalent imine bonds and metal coordination bonds. This dual-network strategy significantly enhances the mechanical properties compared to single-network systems. rsc.org The reversibility of both bond types allows the elastomers to be recycled and to self-heal, making them advanced, responsive materials. rsc.org The properties of these elastomers can also be tuned by changing the type and amount of metal ion used for the coordination cross-links. rsc.org

Liquid Crystalline Materials Derived from Salicylaldehyde Derivatives

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. chemrxiv.org Molecules in a liquid crystalline phase can flow like a liquid but maintain some degree of long-range orientational or positional order. chemrxiv.org Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are of particular interest for display technologies and sensors. nih.gov

Schiff bases derived from salicylaldehyde are a well-studied class of compounds that can form liquid crystalline phases. The formation of an imine linkage through the reaction of the aldehyde group of this compound with an appropriate amine can lead to rod-like molecules (calamitic mesogens) that are prone to self-assemble into ordered structures. researchgate.net

The mesomorphic (liquid crystalline) behavior of these materials is highly dependent on their molecular structure. Key factors influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability include:

The length and nature of terminal alkyl or alkoxy chains: Longer chains generally favor the formation of more ordered smectic phases. uomustansiriyah.edu.iq

The presence of other linking groups: The incorporation of ester or other linkages in the molecular structure can modify the flexibility and aspect ratio of the molecule, thereby influencing its liquid crystalline properties. uomustansiriyah.edu.iq

Research on Schiff bases derived from substituted salicylaldehydes has shown that these compounds can exhibit a rich variety of liquid crystalline behaviors. For example, homologous series of Schiff base esters have been synthesized where the length of a terminal alkoxy chain was varied, leading to the observation of nematic and smectic phases. researchgate.netuomustansiriyah.edu.iq The polarity of terminal substituents has also been shown to play a crucial role in the stability and type of the liquid crystal phase formed. uomustansiriyah.edu.iq

The following data table provides a hypothetical example of how the liquid crystalline properties of a Schiff base derived from a 4-substituted salicylaldehyde might change with the length of a terminal alkoxy chain.

| Substituent at 4-position | Terminal Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Liquid Crystal Phase |

| -CH2CH3 | 4 | 85 | 95 | Nematic |

| -CH2CH3 | 6 | 82 | 105 | Nematic |

| -CH2CH3 | 8 | 78 | 115 | Smectic A, Nematic |

| -CH2CH3 | 10 | 75 | 120 | Smectic A, Nematic |

This table is illustrative and shows expected trends based on known structure-property relationships in liquid crystals. Actual values would need to be determined experimentally for derivatives of this compound.

Computational and Theoretical Investigations of 4 Ethylsalicylaldehyde Systems

Density Functional Theory (DFT) Studies on 4-Ethylsalicylaldehyde and its Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orguni-stuttgart.de It is a widely used method for studying the electronic properties of molecules and predicting their reactivity. numberanalytics.com DFT calculations for this compound and its complexes can provide a detailed understanding of their behavior at the molecular level.

DFT calculations can be used to determine the optimized molecular geometry of this compound, including bond lengths and angles. mdpi.com From the optimized structure, various electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability and the chemically active areas. mdpi.com

Key electronic properties and reactivity descriptors that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. numberanalytics.com The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting how the molecule will interact with other species. mdpi.com For a related compound, 4-hydroxybenzaldehyde, the MEP map shows red areas (highest electron repulsion) and blue areas (strongest electron attraction), indicating the reactive sites. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. mdpi.com

The following table shows hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar aromatic aldehydes.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Chemical Potential (μ) | -4.15 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |

| Electrophilicity (ω) | 3.66 eV | Describes the ability to accept electrons |

This is a hypothetical data table based on typical values for similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of a molecule. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of electronic transitions. mdpi.com

For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group. TD-DFT calculations can help assign these transitions to specific molecular orbitals. For example, in a similar molecule, 4-hydroxybenzaldehyde, TD-DFT calculations predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com

The table below presents a hypothetical simulation of the UV-Vis spectrum for this compound.

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| 320 | 3.87 | 0.45 | HOMO -> LUMO (π → π) |

| 265 | 4.68 | 0.21 | HOMO-1 -> LUMO (π → π) |

| 258 | 4.80 | 0.15 | HOMO -> LUMO+1 (π → π*) |

This is a hypothetical data table based on typical values for similar molecules.

DFT can also be used to simulate vibrational spectra (Infrared and Raman), providing further structural information by predicting the frequencies of different vibrational modes within the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed, atomic-level insights into the intermolecular interactions between this compound and its environment, such as solvent molecules or biological macromolecules. nih.govdovepress.com

MD simulations can reveal:

Solvation Effects: How solvent molecules, like water or ethanol (B145695), arrange themselves around the this compound molecule and the nature of the interactions (e.g., hydrogen bonding).

Binding Interactions: If this compound is part of a larger complex (for instance, with a metal ion or a protein), MD simulations can explore the stability of the complex and the key interactions that hold it together. nih.gov

Conformational Changes: The simulation can track changes in the molecule's shape and the orientation of its functional groups, which can be crucial for its reactivity and biological function. dovepress.com

For example, MD simulations have been used to study the interaction between other aldehydes and polymers, revealing that the interactions are driven by a combination of electrostatic and dispersion forces. rsc.org A recent study used MD simulations to investigate the interactions between toxic aldehydes and starch, showing that the migration of these aldehydes into food was primarily due to interactions with amylose. nih.gov Such simulations for this compound could elucidate its behavior in various media, which is essential for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Salicylaldehyde (B1680747) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. mdpi.com

For salicylaldehyde derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer and antiviral effects. nih.govnih.gov These studies typically correlate biological activity with physicochemical descriptors of the molecules, which can be calculated using computational methods.

Key findings from QSAR studies on salicylaldehyde derivatives include:

Influence of Electronic Properties: The electronic nature of substituents on the salicylaldehyde ring has been found to be a critical factor. For instance, in a series of salicylaldehyde benzoylhydrazone analogs, electron-donating groups on the salicylaldehyde ring were found to increase cytotoxic activity. nih.gov The ethyl group in this compound is an electron-donating group, suggesting it could contribute favorably to certain biological activities based on this model.

Role of Lipophilicity: Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is another important parameter in QSAR models. The activity of antiviral salicylaldehyde Schiff bases was found to correlate well with both electronic and lipophilic parameters. nih.gov

Predictive Models: By developing a QSAR model, the activity of new, untested salicylaldehyde derivatives can be predicted. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. mdpi.com

A QSAR analysis for a series of compounds including this compound would involve calculating various descriptors (e.g., electronic, steric, and lipophilic) and using statistical methods to build a predictive model for a specific biological activity.

Emerging Research Directions and Future Outlook for 4 Ethylsalicylaldehyde

Integration with Nanotechnology and Nanomaterials

The convergence of nanotechnology with the versatile chemistry of salicylaldehyde (B1680747) derivatives, including 4-Ethylsalicylaldehyde, is a burgeoning area of research. The ability of these compounds to act as capping and stabilizing agents is being harnessed for the controlled synthesis of nanoparticles with tailored properties.

Green Synthesis of Nanoparticles Using Salicylaldehyde Derivatives

Green synthesis methodologies for nanoparticles are gaining prominence as they offer environmentally benign and cost-effective alternatives to conventional chemical and physical methods. mdpi.commdpi.com These approaches often utilize biological entities like plant extracts, which contain a rich source of phytochemicals that can act as reducing and stabilizing agents. nih.gov Salicylaldehyde derivatives are emerging as key players in this domain, particularly in the formation of Schiff bases which can effectively cap and stabilize metallic nanoparticles.

Schiff bases derived from salicylaldehyde and its analogues have been successfully employed in the green synthesis of various nanoparticles, including nickel(II), zinc(II), and silver nanoparticles. dntb.gov.ua For instance, the use of chitosan-salicylaldehyde Schiff bases has been demonstrated as a non-toxic route to produce stable silver nanoparticles. dntb.gov.ua While direct studies on this compound for nanoparticle synthesis are still emerging, the documented success with related derivatives, such as 3-ethylsalicylaldehyde, in forming stable complexes suggests a strong potential for this compound to be used in similar applications. The ethyl group at the para position in this compound could influence the electronic properties and steric effects of the resulting Schiff base, potentially offering a means to fine-tune the size, morphology, and stability of the synthesized nanoparticles. This opens up avenues for creating novel nanomaterials with enhanced catalytic, optical, or antimicrobial properties.

The general mechanism for the green synthesis of nanoparticles using plant extracts involves the reduction of metal ions by phytochemicals and their subsequent stabilization. mdpi.com The process typically involves mixing a metal salt solution with a plant extract, leading to the formation of nanoparticles. mdpi.com The use of salicylaldehyde derivatives in this process can provide better control over nanoparticle growth and prevent agglomeration.

| Nanoparticle Type | Salicylaldehyde Derivative Used | Synthesis Method | Key Findings |

| Silver (Ag) | Chitosan-salicylaldehyde Schiff base | Green synthesis | Non-toxic, effective stabilizing and reducing agent. dntb.gov.ua |

| Nickel(II) (Ni) | Schiff base from salicylaldehyde & thiocarbohydrazide | Microwave-assisted | Efficient synthesis of stable nanoparticles. |

| Zinc(II) (Zn) | Schiff base from salicylaldehyde & thiocarbohydrazide | Microwave-assisted | Formation of stable dinuclear complexes. |

| Gold (Au) | Aegle marmelos leaf extract | Green synthesis | Formation of round nanoparticles (4-10 nm). nih.gov |

Advanced Sensor Development with Salicylaldehyde Derivatives

The development of advanced sensors with high sensitivity and selectivity is crucial for applications ranging from environmental monitoring to medical diagnostics. Salicylaldehyde and its derivatives are proving to be versatile building blocks for the creation of various sensing platforms due to their ability to form complexes with a wide range of analytes, leading to detectable changes in optical or electrochemical signals.

Optical and Fluorescent Sensing Platforms

Optical sensors, particularly those based on fluorescence, offer high sensitivity and the potential for real-time monitoring. mdpi.com Salicylaldehyde derivatives are attractive candidates for the development of fluorescent probes because their derivatives can exhibit changes in fluorescence upon interaction with specific analytes. This "turn-on" or "turn-off" fluorescence response can be harnessed for the selective detection of various species, including metal ions and other small molecules.

For example, Schiff bases derived from salicylaldehyde can act as chemosensors for metal ions, where the coordination of the metal ion to the Schiff base ligand alters the electronic properties of the molecule, leading to a change in its fluorescence emission. While specific research on this compound in this context is nascent, the principles established with other salicylaldehyde derivatives are readily applicable. The ethyl group in this compound can modulate the electronic and steric environment of the sensing molecule, potentially enhancing its selectivity and sensitivity towards target analytes.

| Sensor Type | Target Analyte | Principle | Key Feature |

| Fluorescent Chemosensor | Metal Ions | Fluorescence quenching/enhancement | High sensitivity and selectivity. |

| Colorimetric Sensor | Anions | Change in absorption spectra | Visual detection. |

| Fluorescent Probe | Aldehydes | Imine formation | "Turn-on" fluorescence. researchgate.net |

Electrochemical Sensor Design for Salicylaldehyde-Based Systems

Electrochemical sensors provide a powerful analytical tool due to their high sensitivity, low cost, and potential for miniaturization. rsc.orgsruc.ac.uk Salicylaldehyde derivatives can be incorporated into electrochemical sensor designs in several ways. One approach involves the electropolymerization of substituted phenols, including salicylaldehyde, to create a redox-active film on an electrode surface. researchgate.net This film can then be used for the sensitive detection of pH or other analytes.

A notable example is the development of a nitrite (B80452) sensor based on a poly-salicylaldehyde para-aminobenzoic acid film modified glassy carbon electrode. myu-group.co.jp This sensor demonstrated good electrocatalytic performance for the detection of nitrite, highlighting the potential of salicylaldehyde-based polymers in electrochemical sensing. myu-group.co.jp The introduction of an ethyl group, as in this compound, could influence the polymerization process and the electronic properties of the resulting polymer film, thereby affecting the sensor's performance characteristics such as sensitivity and selectivity. The design of such sensors often involves a three-electrode system comprising a working electrode, a reference electrode, and a counter electrode. sruc.ac.uk

| Sensor Component | Function | Material Example |

| Working Electrode | Site of electrochemical reaction | Glassy Carbon Electrode modified with a salicylaldehyde-based polymer myu-group.co.jp |

| Reference Electrode | Provides a stable potential | Silver/Silver Chloride (Ag/AgCl) |

| Counter Electrode | Completes the electrical circuit | Platinum wire |

Biosensor Architectures and Their Development

Biosensors combine a biological recognition element with a transducer to provide a highly specific analytical device. jcu.czresearchgate.net The versatility of salicylaldehyde chemistry allows for its integration into various biosensor architectures. For instance, this compound can be functionalized to act as a recognition element that selectively binds to a target analyte, such as a protein or a specific metabolite. This binding event can then be converted into a measurable signal by the transducer.

One promising approach is the development of folding-based electrochemical biosensors, where the binding of a target molecule to a nucleic acid probe causes a conformational change that can be detected electrochemically. nih.gov this compound derivatives could be designed to interact specifically with these probes, triggering the sensing mechanism. Another avenue is the creation of whole-cell biosensors, where genetically engineered microorganisms are used to detect specific compounds. nih.gov For example, a biosensor for ethylene (B1197577) has been developed using this principle. nih.gov It is conceivable that similar systems could be engineered to respond to the presence of this compound or its metabolites. The basic components of a biosensor include a bioreceptor, a transducer, and a signal processing system. jcu.cz

Novel Applications in Sustainable Chemistry and Energy

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtradebe.com this compound and its derivatives are poised to contribute to this paradigm shift through their use as catalysts and in the development of more energy-efficient processes.

The application of salicylaldehyde-based Schiff base complexes as catalysts is a significant area of research. For instance, a cobalt(II) Schiff base complex derived from bis(α-ethyl-salicylaldehyde) ethylenediiminato has been shown to be an effective catalyst for the selective oxidation of sulfides. researchgate.net This type of catalytic activity is highly desirable in sustainable chemistry as it can replace more hazardous and less efficient oxidation methods.

In the realm of energy, the electrocatalytic activity of complexes containing salicylaldehyde derivatives is being explored. A study on a (Bis(salicylaldehyde)ethylenediamino)Ni(II) complex has indicated its potential in improving energy efficiency. researchgate.net Such catalysts could play a role in developing more sustainable energy conversion and storage technologies. The transition to a bio-based economy, where renewable resources are used as feedstocks, is a central goal of sustainable chemistry, and the versatile reactivity of this compound makes it a valuable platform molecule for the synthesis of a wide range of bio-derived chemicals and materials. rsc.org

| Application Area | Compound/Complex | Potential Benefit |

| Catalysis | Cobalt(II) Schiff base complex of bis(α-ethyl-salicylaldehyde) ethylenediiminato researchgate.net | Selective and efficient oxidation of sulfides. researchgate.net |

| Energy Efficiency | (Bis(salicylaldehyde)ethylenediamino)Ni(II) complex researchgate.net | Enhanced electrocatalytic activity. researchgate.net |

| Sustainable Synthesis | This compound as a platform molecule | Access to a wide range of bio-based products. |

Q & A

Q. What are the established synthetic routes for 4-Ethylsalicylaldehyde, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or formylation reactions. To ensure reproducibility:

- Document precise molar ratios, reaction temperatures, and catalysts (e.g., AlCl₃ for Friedel-Crafts).

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.

- Validate purity via HPLC or GC-MS, reporting retention times and calibration standards .

- Include raw spectral data (e.g., NMR, IR) in supplementary materials to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.

- Monitor degradation via UV-Vis spectroscopy (tracking absorbance at λmax ~270 nm for salicylaldehyde derivatives) and HPLC.

- Compare results against reference standards from authoritative databases (e.g., PubChem, ECHA) .

- Report deviations in melting points (>2°C) as indicators of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use EN 166-certified safety goggles and nitrile gloves to prevent ocular/skin contact .

- Store in amber glass containers under nitrogen to minimize photodegradation and oxidation .

- For spills, absorb with inert materials (e.g., vermiculite) and dispose per local hazardous waste regulations .

- Include a risk assessment in the Methods section, referencing SDS guidelines for aldehydes .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Perform a meta-analysis of existing literature, noting variables like solvent polarity (e.g., DMF vs. toluene) and catalyst loading .

- Use Design of Experiments (DoE) to isolate factors affecting yield (e.g., temperature, stoichiometry).

- Apply statistical tools (ANOVA, t-tests) to determine significance of observed discrepancies .

- Publish negative results with raw data to enhance transparency .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Employ density functional theory (DFT) to model electron density distributions at the aldehyde and hydroxyl groups.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via <sup>1</sup>H NMR) .

- Cross-reference computational data with crystallographic databases (e.g., Cambridge Structural Database) to assess steric effects .

- Disclose software parameters (e.g., basis sets, convergence criteria) to enable replication .

Q. How can researchers address challenges in detecting trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Optimize LC-MS/MS methods with collision-induced dissociation (CID) to fragment interfering matrix compounds.

- Use isotope-labeled internal standards (e.g., <sup>13</sup>C-4-Ethylsalicylaldehyde) for quantification .

- Validate limits of detection (LOD) and quantification (LOQ) via calibration curves spanning 3 orders of magnitude .

- Compare recovery rates across extraction techniques (e.g., SPE vs. liquid-liquid extraction) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism).

- Report IC50 values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

- Include raw viability data (e.g., MTT assay absorbance) in appendices to support reproducibility claims .

Q. How should researchers validate the selectivity of this compound in chemodosimetric sensing applications?

- Methodological Answer :

- Test cross-reactivity with structurally similar analytes (e.g., 4-Hydroxybenzaldehyde, 3-Chloro-4-hydroxybenzaldehyde) .

- Quantify selectivity coefficients (log K) via competitive binding assays .

- Use fluorescence quenching titrations to establish binding stoichiometry (Job’s plot method) .

- Disclose solvent effects (e.g., polarity, pH) on sensor performance .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing conflicting data on this compound’s biological activity?

- Methodological Answer :

- Disclose funding sources and potential conflicts of interest in the Acknowledgments section .

- Adhere to FAIR data principles by depositing raw datasets in repositories (e.g., Zenodo) with DOIs .

- Cite contradictory studies objectively, avoiding dismissive language, and propose hypotheses for divergence (e.g., cell line variability) .

Q. How can researchers ensure compliance with ethical guidelines when collaborating on multi-institutional studies involving this compound?

- Methodological Answer :

- Draft a collaboration agreement outlining data ownership, publication rights, and safety responsibilities .

- Obtain ethics approval for human/animal studies, documenting informed consent and IACUC protocols .

- Use version-controlled electronic lab notebooks (e.g., LabArchives) to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.